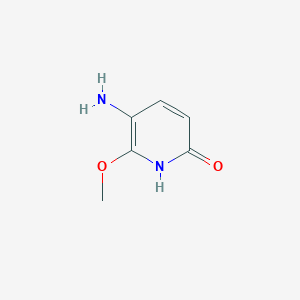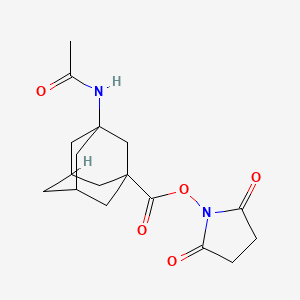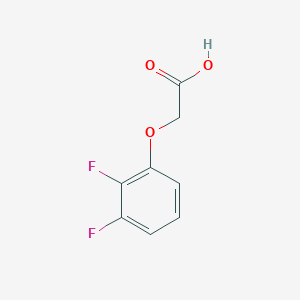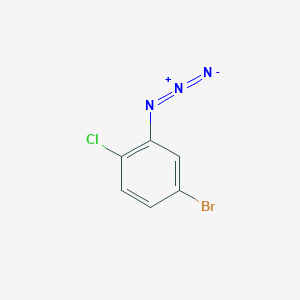
2-Azido-4-bromo-1-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-bromo-1-chlorobenzene is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-chlorobenzene typically involves the azidation of 4-bromo-1-chlorobenzene. One common method is the reaction of 4-bromo-1-chlorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H3BrCl+NaN3→C6H3BrClN3+NaCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-4-bromo-1-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Cycloaddition Reactions: Copper(I) iodide (CuI), sodium ascorbate, water, room temperature.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Amine group-containing compounds.
Cycloaddition Reactions: Triazole derivatives.
Aplicaciones Científicas De Investigación
2-Azido-4-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-bromo-1-chlorobenzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromo and chloro) on the benzene ring, which enhance its electrophilic nature .
Comparación Con Compuestos Similares
2-Azido-4-bromo-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-Azido-4-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 2-Azido-4-bromo-1-chlorobenzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, which enhances its reactivity and versatility in chemical reactions. The combination of these substituents with the azido group makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
2-azido-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
Clave InChI |
HMZMZSGUYMMPJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




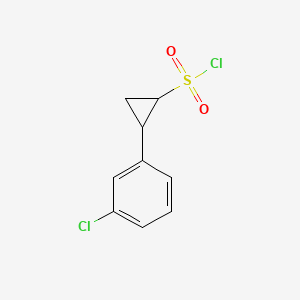
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
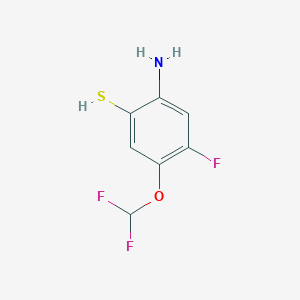
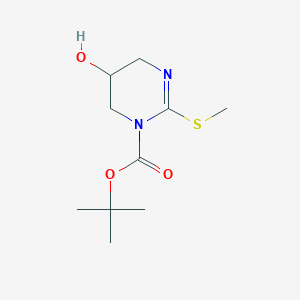

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
